molecular formula C16H22F3N3O2 B8586146 tert-Butyl 1-(2-(trifluoromethyl)pyridin-4-yl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-(trifluoromethyl)pyridin-4-yl)piperidin-4-ylcarbamate

Cat. No. B8586146
M. Wt: 345.36 g/mol
InChI Key: VEZIWBVAGUMTON-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution tert-butyl 1-(2-(trifluoromethyl)pyridin-4-yl)piperidin-4-ylcarbamate (314 mg, 0.91 mmol) in dichloromethane (4.5 mL) was added HCl (2 M in diethylether, 2.27 mL, 4.55 mmol) and the reaction mixture was stirred at room temperature for 18 h. The mixture was then filtered and the white precipitate was washed with dichloromethane and diethylether and dried to afford the title compound (201 mg, 90%) as an off white solid.
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[CH:8]=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([NH:15]C(=O)OC(C)(C)C)[CH2:11][CH2:10]2)[CH:6]=[CH:5][N:4]=1.Cl>ClCCl>[F:24][C:2]([F:1])([F:23])[C:3]1[CH:8]=[C:7]([N:9]2[CH2:10][CH2:11][CH:12]([NH2:15])[CH2:13][CH2:14]2)[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
314 mg
Type
reactant
Smiles
FC(C1=NC=CC(=C1)N1CCC(CC1)NC(OC(C)(C)C)=O)(F)F
Name
Quantity
2.27 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the white precipitate was washed with dichloromethane and diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=NC=CC(=C1)N1CCC(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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